N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide is a complex organic compound that features a benzoxazole core, substituted with bromine, methoxy, and nitrophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzoxazole core, followed by the introduction of the bromine and methoxy substituents. The final step involves the acylation with 2-nitrophenoxyacetic acid.
Formation of Benzoxazole Core: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Bromination and Methoxylation: The benzoxazole intermediate is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Methoxylation can be achieved using methanol and a base such as sodium hydride.
Acylation: The final step involves the reaction of the brominated and methoxylated benzoxazole with 2-nitrophenoxyacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the benzoxazole core provides a rigid framework for binding.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(2,4-dichlorophenoxy)acetamide
- N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(2,4-dimethoxyphenoxy)acetamide
Uniqueness
N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide is unique due to the presence of both bromine and nitro substituents, which confer distinct electronic properties and reactivity. This makes it particularly valuable for applications requiring specific electronic interactions or reactivity profiles.
Properties
IUPAC Name |
N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O6/c1-30-18-8-6-13(10-15(18)23)22-25-16-11-14(7-9-19(16)32-22)24-21(27)12-31-20-5-3-2-4-17(20)26(28)29/h2-11H,12H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIOWHBONDWAPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=CC=C4[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.